molecular formula C9H10O4S B1267263 (benzylsulfonyl)acetic acid CAS No. 28203-59-0

(benzylsulfonyl)acetic acid

Cat. No.: B1267263
CAS No.: 28203-59-0
M. Wt: 214.24 g/mol
InChI Key: HPWAJMXOEYIERK-UHFFFAOYSA-N
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Description

(benzylsulfonyl)acetic acid is an organic compound with the molecular formula C9H10O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenyl group attached to a methanesulfonyl-acetic acid moiety, which imparts unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Phenylmethanesulfonyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where Phenylmethanesulfonyl-acetic acid acts as an inhibitor. This interaction is crucial as it helps in the regulation of protease activity, which is essential for various physiological processes. The compound binds to the active site of the enzyme, forming a covalent bond, which leads to the inhibition of the enzyme’s activity .

Cellular Effects

Phenylmethanesulfonyl-acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, Phenylmethanesulfonyl-acetic acid has been shown to cause stress responses and cell death under certain conditions . This compound can alter the integrity of the cytoplasmic membrane, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of Phenylmethanesulfonyl-acetic acid involves its interaction with the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . This interaction is highly specific and does not affect other serine residues in the protein. The inhibition of serine proteases by Phenylmethanesulfonyl-acetic acid can lead to changes in various biochemical pathways, including those involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenylmethanesulfonyl-acetic acid can change over time. The compound is known to be stable under certain conditions but can degrade over time, especially in aqueous solutions . The stability of Phenylmethanesulfonyl-acetic acid is influenced by factors such as pH and temperature. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of Phenylmethanesulfonyl-acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . In some cases, high doses of Phenylmethanesulfonyl-acetic acid can cause toxic or adverse effects, including cell death and tissue damage. It is essential to determine the appropriate dosage to avoid these adverse effects.

Metabolic Pathways

Phenylmethanesulfonyl-acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of phenolic compounds . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The interaction of Phenylmethanesulfonyl-acetic acid with metabolic enzymes can also influence the synthesis and degradation of other biomolecules.

Transport and Distribution

The transport and distribution of Phenylmethanesulfonyl-acetic acid within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments. The localization and accumulation of Phenylmethanesulfonyl-acetic acid within cells can affect its activity and function.

Subcellular Localization

Phenylmethanesulfonyl-acetic acid is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of Phenylmethanesulfonyl-acetic acid can affect its interactions with other biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (benzylsulfonyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then reacted with chloroacetic acid under basic conditions to yield phenylmethanesulfonyl-acetic acid.

Industrial Production Methods: In industrial settings, the production of phenylmethanesulfonyl-acetic acid often involves large-scale reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:

    Reaction of benzyl chloride with sodium sulfite: This step forms benzylsulfonic acid.

    Reaction with chloroacetic acid: The benzylsulfonic acid is then reacted with chloroacetic acid in the presence of a base to form phenylmethanesulfonyl-acetic acid.

Chemical Reactions Analysis

Types of Reactions: (benzylsulfonyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylmethanesulfonyl-acetic acid derivatives.

Scientific Research Applications

(benzylsulfonyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

(benzylsulfonyl)acetic acid can be compared with other sulfonyl-acetic acid derivatives:

    Phenylsulfonyl-acetic acid: Similar structure but lacks the methylene group.

    Methanesulfonyl-acetic acid: Lacks the phenyl group, resulting in different chemical properties.

    Benzylsulfonyl-acetic acid: Similar to phenylmethanesulfonyl-acetic acid but with variations in the substitution pattern.

Uniqueness: this compound is unique due to its specific combination of phenyl, methanesulfonyl, and acetic acid moieties, which confer distinct reactivity and applications.

Properties

IUPAC Name

2-benzylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWAJMXOEYIERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308696
Record name Phenylmethanesulfonyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28203-59-0
Record name 28203-59-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylmethanesulfonyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid?

A1: The research highlights a convenient and efficient method for synthesizing both β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid [, , ]. This is achieved through a dehydrating condensation reaction using phosphorus pentoxide (P2O5) in aromatic solvents like benzene and halobenzenes. The choice of solvent plays a crucial role in determining the predominant product.

Q2: How does the solvent influence the reaction outcome?

A2: The research demonstrates a solvent-dependent selectivity in the dehydrating condensation of phenylmethanesulfonyl-acetic acid [, , ]. When using benzene as the solvent, the reaction primarily yields β-keto benzylsulfones. Conversely, employing halobenzenes as solvents shifts the reaction towards the preferential formation of isothiochromanone-2,2-dioxides. This solvent-dependent control over product formation offers a valuable synthetic tool for accessing these distinct classes of compounds.

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